Elevated Lipophilicity (XLogP3) Relative to Carboxylic Acid Analog CCPST
The target compound exhibits a calculated XLogP3 of 4.8, which is 1.5 log units higher than that of its closest structural analog, 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST), which has an XLogP3 of 3.3 [1][2]. This difference arises from replacement of the polar carboxylic acid with the more lipophilic 4-methoxybenzyl carbamate group. For cell-permeable inhibitor applications, this 1.5 log unit increase translates to an estimated ~30-fold higher theoretical membrane partitioning coefficient [3].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.8 |
| Comparator Or Baseline | CCPST (4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole): XLogP3 = 3.3 |
| Quantified Difference | ΔXLogP3 = +1.5 log units |
| Conditions | XLogP3 algorithm (PubChem computed, XLogP3 3.0) |
Why This Matters
Higher lipophilicity predicts superior passive membrane permeability, making this compound a preferred choice for intracellular target engagement studies where the carboxylic acid analog would be poorly cell-permeant.
- [1] PubChem CID 1475704. Computed XLogP3-AA value: 4.8. View Source
- [2] PubChem CID 2764031. 4-Carboxy-5-((4-chlorophenyl)sulfanyl)-1,2,3-thiadiazole (CCPST). Computed XLogP3-AA value: 3.3. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. (Rule-of-thumb: ΔlogP of 1.5 ≈ ~30× membrane partition difference.) View Source
